molecular formula C14H13NO3 B187912 4-Morpholino-1,2-naphthoquinone CAS No. 4569-83-9

4-Morpholino-1,2-naphthoquinone

Cat. No.: B187912
CAS No.: 4569-83-9
M. Wt: 243.26 g/mol
InChI Key: CGVPOLUKPMAOAN-UHFFFAOYSA-N
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Description

4-Morpholino-1,2-naphthoquinone is an organic compound with the molecular formula C14H13NO3. It is a derivative of naphthalene, featuring a morpholine ring attached to the naphthalene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-1,2-naphthoquinone typically involves the reaction of 1,2-naphthoquinone with morpholine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds through a nucleophilic addition mechanism, where the morpholine attacks the carbonyl group of the naphthoquinone, followed by cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-1,2-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Morpholino-1,2-naphthoquinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Morpholino-1,2-naphthoquinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the naphthalene core and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

4569-83-9

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

4-morpholin-4-ylnaphthalene-1,2-dione

InChI

InChI=1S/C14H13NO3/c16-13-9-12(15-5-7-18-8-6-15)10-3-1-2-4-11(10)14(13)17/h1-4,9H,5-8H2

InChI Key

CGVPOLUKPMAOAN-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=O)C(=O)C3=CC=CC=C32

Canonical SMILES

C1COCCN1C2=CC(=O)C(=O)C3=CC=CC=C32

Origin of Product

United States

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